molecular formula C29H29ClN2O B216325 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B216325
M. Wt: 457 g/mol
InChI Key: VCXAZUKCSHWIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound with potential applications in scientific research. This compound is also known as GSK-3β inhibitor VIII and has been studied extensively due to its unique properties.

Mechanism of Action

The mechanism of action for 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the inhibition of GSK-3β. This enzyme is a serine/threonine kinase that regulates the activity of several downstream signaling pathways. GSK-3β is involved in the regulation of the Wnt/β-catenin pathway, which is important for cell proliferation and differentiation. Inhibition of GSK-3β by 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one leads to the activation of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have several biochemical and physiological effects. Inhibition of GSK-3β by this compound leads to the activation of the Wnt/β-catenin pathway, which is important for cell proliferation and differentiation. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its potency as a GSK-3β inhibitor. This compound has been shown to have high selectivity for GSK-3β over other kinases. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for the study of 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of research could be the development of more potent and selective GSK-3β inhibitors. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of inflammatory diseases and other conditions associated with GSK-3β dysregulation. Additionally, the use of this compound in combination with other drugs or therapies could also be explored.

Synthesis Methods

The synthesis method for 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 2-chlorobenzophenone and 4-tert-butylphenylhydrazine in the presence of sodium hydride. The resulting compound is then treated with hydrochloric acid to yield the final product.

Scientific Research Applications

3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β has also been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

properties

Product Name

3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Molecular Formula

C29H29ClN2O

Molecular Weight

457 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-6-(2-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H29ClN2O/c1-29(2,3)20-14-12-18(13-15-20)19-16-25-27(26(33)17-19)28(21-8-4-5-9-22(21)30)32-24-11-7-6-10-23(24)31-25/h4-15,19,28,31-32H,16-17H2,1-3H3

InChI Key

VCXAZUKCSHWIMJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Cl)C(=O)C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Cl)C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.